1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine

Description

Nomenclature and Classification

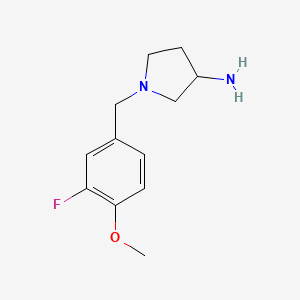

1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine is a fluorinated amine derivative with the systematic IUPAC name 1-[(3-fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-amine . Its molecular formula is $$ \text{C}{12}\text{H}{17}\text{FN}_2\text{O} $$, and it features a pyrrolidine core substituted with a 3-fluoro-4-methoxybenzyl group at the 1-position and an amine group at the 3-position (Figure 1).

| Property | Value |

|---|---|

| CAS Number | 1044767-35-2 |

| Molecular Weight | 224.28 g/mol |

| SMILES | NC1CN(CC2=CC=C(OC)C(F)=C2)CC1 |

| Classification | Fluorinated pyrrolidine amine |

The compound belongs to the broader class of heterocyclic amines , characterized by the presence of a five-membered pyrrolidine ring. Its structural uniqueness arises from the combination of a fluorine atom and a methoxy group on the aromatic benzyl substituent, which influence its electronic and steric properties.

Historical Context in Pyrrolidine Chemistry

Pyrrolidine, a saturated five-membered nitrogen heterocycle, has been a cornerstone of organic and medicinal chemistry since its isolation from natural alkaloids like nicotine and hygrine. The development of pyrrolidine derivatives accelerated in the mid-20th century with advancements in heterocyclic synthesis, particularly for pharmaceutical applications. Fluorinated pyrrolidines, such as this compound, emerged as critical targets in the 21st century due to fluorine’s ability to modulate bioactivity and pharmacokinetics. Industrial methods for pyrrolidine synthesis, including catalytic hydrogenation of butanediol with ammonia, laid the groundwork for scalable production of substituted variants.

Significance in Heterocyclic Chemistry Research

The compound’s hybrid structure bridges two pharmacologically relevant domains:

- Pyrrolidine Scaffold : The pyrrolidine ring enhances conformational rigidity, promoting selective interactions with biological targets such as enzymes and G-protein-coupled receptors.

- Fluorinated Aromatic System : The 3-fluoro-4-methoxybenzyl group introduces electron-withdrawing effects, improving metabolic stability and membrane permeability compared to non-fluorinated analogs.

Recent studies highlight its utility as a versatile intermediate in synthesizing kinase inhibitors and antimicrobial agents, where the fluorine atom participates in critical hydrogen-bonding interactions.

Position Within Fluorinated Amine Derivatives

Fluorinated amines represent a growing subclass of organofluorine compounds, valued for their enhanced binding affinity and resistance to oxidative metabolism. 1-(3-Fluoro-4-methoxybenzyl)prolidin-3-amine occupies a niche due to its dual functionalization :

- The fluoro-methoxy motif on the benzyl group fine-tunes lipophilicity ($$\log P$$), crucial for blood-brain barrier penetration.

- The secondary amine on pyrrolidine enables salt formation (e.g., hydrochloride salts) for improved solubility in aqueous media.

Comparative analyses with simpler fluorinated amines, such as 1-(3-fluorobenzyl)pyrrolidin-3-amine, reveal that the methoxy group in this compound reduces crystallinity, favoring amorphous phases in solid-state formulations.

Properties

IUPAC Name |

1-[(3-fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c1-16-12-3-2-9(6-11(12)13)7-15-5-4-10(14)8-15/h2-3,6,10H,4-5,7-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNBRSRZZNXQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCC(C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrrolidin-3-amine Core

The pyrrolidin-3-amine core can be synthesized via reduction or functional group transformation of pyrrolidine derivatives. One documented approach involves:

- Starting from pyrrolidin-3-one or pyrrolidin-3-ol derivatives.

- Conversion to the corresponding amine via reductive amination or borane-mediated reduction.

For example, borane dimethyl sulfide complex has been used to reduce pyrrolidin-3-ol derivatives to the corresponding amines under controlled temperature conditions (0°C to room temperature) with high yields (~80%).

Preparation of 3-Fluoro-4-methoxybenzyl Precursors

The benzyl moiety with 3-fluoro and 4-methoxy substituents is typically prepared or sourced as a benzyl halide or benzyl alcohol derivative. The presence of the fluoro and methoxy groups requires careful handling to maintain substitution integrity during subsequent reactions.

Coupling Reaction

The key step is the alkylation of the pyrrolidin-3-amine nitrogen with the 3-fluoro-4-methoxybenzyl halide or equivalent electrophile. This is generally achieved by:

- Reacting the pyrrolidin-3-amine with the benzyl halide in the presence of a base such as triethylamine or sodium hydride.

- Conducting the reaction in an appropriate solvent like methanol, ethanol, or isopropanol.

- Controlling temperature to optimize yield and minimize side reactions.

Alternative Synthetic Routes

A patent describing related pyrrolidine derivatives outlines a process involving:

- Formation of 4-aminomethyl-3-alkoxyiminopyrrolidine intermediates.

- Use of bases such as triethylamine, sodium acetate, or pyridine in alcohol solvents.

- Reflux or room temperature reactions for 5 to 22 hours depending on conditions.

- Subsequent deprotection steps using methanesulfonic acid to yield the free amine.

This method emphasizes a shortened number of steps and improved yields, which could be adapted for the synthesis of this compound by modifying the substituents accordingly.

Reaction Conditions and Optimization

Research Findings and Considerations

- The presence of the 3-fluoro and 4-methoxy substituents on the benzyl ring influences both the reactivity and solubility of the final compound. Fluorination tends to increase potency but may reduce solubility, requiring careful balance in synthesis and formulation.

- Molecular docking studies suggest that the benzyl moiety interacts hydrophobically and electrostatically with target proteins, underscoring the importance of maintaining the substitution pattern during synthesis.

- Optimization of the amine coupling step can improve intrinsic clearance and solubility profiles, as seen in analogues with similar substitution patterns.

- The use of triethylamine as a base in methanol or ethanol solvents is a preferred method for the coupling step due to its convenience and efficiency.

Summary Table of Preparation Methods

Chemical Reactions Analysis

1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

*Calculated using SwissADME .

Biological Activity

1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a fluorine atom and a methoxy group, which may enhance its interaction with biological targets. The following sections will explore its synthesis, biological mechanisms, and activity, supported by relevant case studies and data.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H17FN2O, with a molecular weight of approximately 224.27 g/mol. The synthesis typically involves the reaction of 3-fluoro-4-methoxybenzyl chloride with pyrrolidine, followed by reduction processes to yield the final product. Common solvents used in this synthesis include dichloromethane and toluene, with bases such as sodium hydride or potassium carbonate facilitating the reaction.

The biological activity of this compound is believed to arise from its ability to interact with various molecular targets through several mechanisms:

- Hydrogen Bonding : The amine group can form hydrogen bonds with biological macromolecules, influencing their conformation and function.

- Hydrophobic Interactions : The methoxy group enhances the lipophilicity of the compound, potentially improving membrane permeability and cellular uptake.

- Van der Waals Forces : The aromatic ring may engage in π-π stacking interactions with other aromatic residues in proteins, further modulating biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in pharmacology:

Antimicrobial Activity

In vitro studies have shown that certain pyrrolidine derivatives exhibit antibacterial properties. For instance, compounds structurally related to this compound have been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL .

Neuropharmacological Potential

The compound has been evaluated for its effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its structural features may enhance binding affinity to specific receptors involved in neurotransmission .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antibacterial Efficacy : A study reported that derivatives similar to this compound showed significant antibacterial activity against E. coli and S. aureus, indicating a promising therapeutic potential for infections caused by these pathogens .

- Neurotransmitter Interaction : Research has highlighted the compound's ability to modulate neurotransmitter release, which could be beneficial in conditions like depression or anxiety disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 1-(3-Fluoro-4-methoxyphenyl)pyrrolidin-2-amine | Amine group position altered | Similar neuropharmacological effects |

| 1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-2-one | Carbonyl group instead of amine | Reduced antimicrobial activity |

| 1-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol | Hydroxyl group instead of amine | Enhanced solubility but lower receptor affinity |

Q & A

Q. Table 1. Comparative Synthetic Yields Under Varied Conditions

| Condition | Solvent | Temperature | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Reductive amination | MeOH | 25°C | NaBH4 | 65 | |

| Benzylation | DMF | 80°C | K2CO3 | 72 | |

| Catalytic hydrogenation | EtOH | 50°C | Pd/C | 88 |

Q. Table 2. Key NMR Assignments

| Proton/Group | δ (ppm) 1H | δ (ppm) 13C |

|---|---|---|

| Pyrrolidine N-CH2 | 2.6–3.1 | 45–50 |

| 3-Fluoro (aromatic) | 6.8–7.1 | 115–120 |

| 4-Methoxy (OCH3) | 3.82 | 55.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.